molecular formula C23H21N3O2S B12518520 1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole CAS No. 651723-99-8

1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B12518520
CAS No.: 651723-99-8
M. Wt: 403.5 g/mol
InChI Key: UUGHGOKZSKXEQM-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole is a complex organic compound that features a triazole ring substituted with sulfonyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    3,5-Bis(4-methylphenyl)-1H-1,2,4-triazole: Another precursor used in the synthesis.

    4-Methylphenylsulfonyl chloride: Similar in structure but lacks the triazole ring.

Uniqueness

1-(4-Methylbenzene-1-sulfonyl)-3,5-bis(4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both sulfonyl and triazole functionalities, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

CAS No.

651723-99-8

Molecular Formula

C23H21N3O2S

Molecular Weight

403.5 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-1,2,4-triazole

InChI

InChI=1S/C23H21N3O2S/c1-16-4-10-19(11-5-16)22-24-23(20-12-6-17(2)7-13-20)26(25-22)29(27,28)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

UUGHGOKZSKXEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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